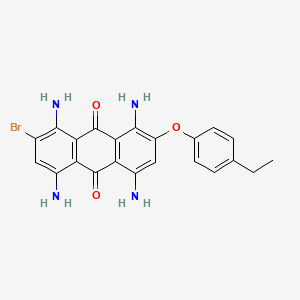

1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione

Description

1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione is a substituted anthraquinone derivative characterized by amino (-NH₂), bromo (-Br), and 4-ethylphenoxy (-O-C₆H₄-C₂H₅) functional groups. Anthracene-9,10-dione derivatives are renowned for their solvatochromic behavior, redox activity, and applications in dye chemistry, sensors, and pharmaceuticals . The bromo substituent enhances electrophilic reactivity, while amino groups contribute to hydrogen bonding and charge transfer interactions. The 4-ethylphenoxy group introduces steric bulk and lipophilicity, influencing solubility and molecular interactions .

Properties

CAS No. |

88603-10-5 |

|---|---|

Molecular Formula |

C22H19BrN4O3 |

Molecular Weight |

467.3 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H19BrN4O3/c1-2-9-3-5-10(6-4-9)30-14-8-13(25)16-18(20(14)27)22(29)17-15(21(16)28)12(24)7-11(23)19(17)26/h3-8H,2,24-27H2,1H3 |

InChI Key |

BLRGVLHJLFXONM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from simpler anthracene derivatives. The process often includes:

Bromination: Introduction of a bromine atom into the anthracene structure.

Amination: Addition of amino groups at specific positions on the anthracene ring.

Etherification: Attachment of the ethylphenoxy group through an ether linkage.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may intercalate into DNA, disrupting its function and leading to cell death. The presence of multiple functional groups allows for diverse interactions with various biomolecules, making it a versatile tool in research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the anthracene-9,10-dione scaffold dictate solubility, electronic properties, and biological activity. Key analogs include:

Solubility Trends :

- Amino groups increase polarity and aqueous solubility (e.g., target compound vs. heptyloxy analog ).

- Alkoxy chains (pentyloxy, heptyloxy) enhance organic solvent compatibility but reduce water solubility .

- Thioether groups (e.g., 1-(4-aminophenylthio)) improve solubility in aprotic solvents due to sulfur’s polarizability .

Electronic Properties :

- Bromo and amino groups enhance solvatochromism by modulating electron-withdrawing/donating effects .

- Ethylphenoxy’s electron-donating nature red-shifts absorption spectra compared to alkylthio or alkylamino groups .

Reactivity Comparison :

- Bromo substituents show higher reactivity than chloro or methoxy groups in nucleophilic substitution .

- Ethylphenoxy’s steric bulk may slow reaction kinetics compared to linear alkoxy chains (e.g., pentyloxy) .

Cytotoxicity and Enzyme Inhibition:

- Target Compound: Amino groups likely enhance DNA intercalation or protein binding, similar to cytotoxic analogs like 2-(butylamino)anthracene-9,10-dione (IC₅₀: 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells) .

- Thiophenyl Analog () : Exhibits acetylcholinesterase inhibition via docking interactions with lysine/glutamine residues .

- Dibutylamino Analog (): Reduced cytotoxicity due to decreased H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.